molecular formula C15H13N5O3S B2509574 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795089-39-2

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2509574
CAS No.: 1795089-39-2
M. Wt: 343.36
InChI Key: AMXVTFHAVXGERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . Thiazolidine diones are another class of compounds that are often used in medicinal chemistry, but specific information about “3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is not available in the sources I found.


Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The specific molecular structure of “this compound” is not available in the sources I found.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of bioactive heteroaryl thiazolidine-2,4-diones involves the condensation of various substrates, leading to compounds with significant antimicrobial activities. For instance, compounds synthesized through the reaction of 3-formylchromone with thiazolidine-2,4-dione have shown promising in vitro antimicrobial activities against Staphylococcus aureus, Proteus vulgaris, and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Similarly, azetidinone and thiazolidinone moieties linked to the indole nucleus have been characterized and screened for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, displaying excellent activity in some cases (Saundane & Walmik, 2013).

Pharmacological Evaluation

The pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, has been conducted, revealing their antibacterial and antifungal activities against several pathogens (Mistry & Desai, 2006). The compounds exhibit notable antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans.

Anticancer Potentials

Recent studies have focused on the synthesis of novel compounds with potential anticancer activities. For instance, thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety have been synthesized and evaluated as potent anticancer agents, with some compounds showing remarkable inhibitory effects on cancer cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Mechanism of Action

Target of Action

The primary targets of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione are likely to be various enzymes and receptors in the biological system . Triazole compounds, which this molecule is a part of, are known to bind readily with these targets, exhibiting versatile biological activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the biological system. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can lead to the inhibition or activation of the enzyme, resulting in changes in the biological system .

Biochemical Pathways

Triazole compounds are known to have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics . They undergo a transformation between the enol and keto forms after excited-state proton transfer . This transformation could affect various biochemical pathways and their downstream effects.

Pharmacokinetics

Triazole compounds are known to have a broad range of applications in biomedicinal, biochemical, and material sciences . They are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, if the compound inhibits an enzyme, it could prevent the enzyme from catalyzing its reaction, leading to changes in the cellular processes that depend on that reaction .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules, and the temperature. For example, the transformation between the enol and keto forms of triazole compounds after excited-state proton transfer could be influenced by these environmental factors .

Properties

IUPAC Name

3-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S/c21-13-9-24-15(23)19(13)11-7-18(8-11)14(22)12-6-16-20(17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXVTFHAVXGERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.